molecular formula C17H19ClN2O2 B12343573 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol

2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol

Cat. No.: B12343573
M. Wt: 318.8 g/mol
InChI Key: DKBPFUXMVXNVSY-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol is a chemical compound that belongs to the class of pyrazolidinone derivatives. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol typically involves the reaction of 4-chlorophenyl hydrazine with methyl acrylate in the presence of a base. This reaction can be carried out in a ball mill, which is a solvent-free method that offers environmental benefits . The reaction conditions include grinding the reactants in the presence of a base, which facilitates the formation of the pyrazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation and nitration reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol is unique due to its specific substitution pattern and the presence of the ethoxyphenol group

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)pyrazolidin-3-yl]-5-ethoxyphenol

InChI

InChI=1S/C17H19ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-9,15,17,19-21H,2,10H2,1H3

InChI Key

DKBPFUXMVXNVSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2C(CNN2)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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